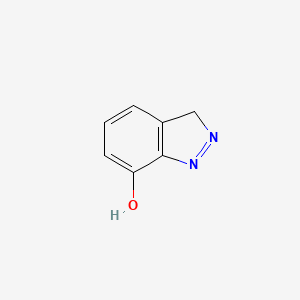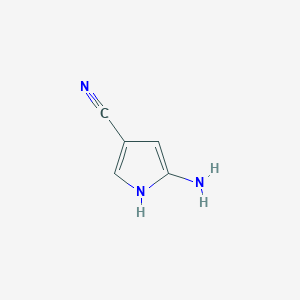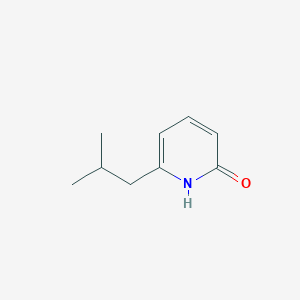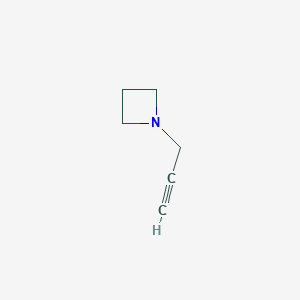
4-Methyl-2,6-pyridinedicarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,6-pyridinedicarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of two formyl groups attached to the 2 and 6 positions of a pyridine ring, with an additional methyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-pyridinedicarboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Formylation: The formylation of 4-methylpyridine can be achieved using Vilsmeier-Haack reaction conditions, where a mixture of phosphorus oxychloride and dimethylformamide is used to introduce the formyl groups at the 2 and 6 positions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2,6-pyridinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 4-Methyl-2,6-pyridinedicarboxylic acid.
Reduction: 4-Methyl-2,6-pyridinedimethanol.
Condensation: Schiff bases with various amines.
Applications De Recherche Scientifique
4-Methyl-2,6-pyridinedicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting metal ions and biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is utilized in the production of functionalized resins and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,6-pyridinedicarboxaldehyde involves its ability to form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is primarily due to the presence of the formyl groups, which are electrophilic and can undergo nucleophilic addition reactions. The compound can also coordinate with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes that are useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarboxaldehyde: Lacks the methyl group at the 4 position, making it less sterically hindered and more reactive in certain reactions.
4-Methylpyridine-2-carboxaldehyde: Contains only one formyl group, limiting its ability to form bis-functionalized products.
2,6-Diformylpyridine: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness: 4-Methyl-2,6-pyridinedicarboxaldehyde is unique due to the presence of both formyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
4-methylpyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-5H,1H3 |
Clé InChI |
IDHCSGVUFOFZJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)






![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)

![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)

